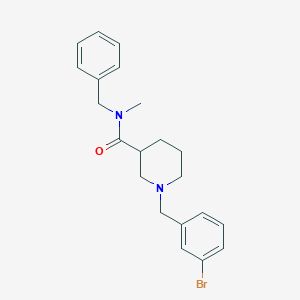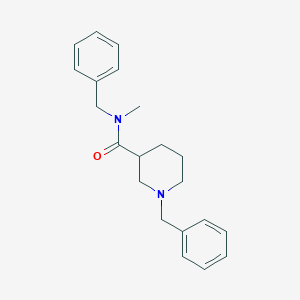
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine, also known as R-1479, is a synthetic compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use in the treatment of viral infections, including influenza and hepatitis C. In
Mécanisme D'action
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine inhibits viral replication by binding to the active site of the viral RNA polymerase and preventing the elongation of the viral RNA chain. This results in the inhibition of viral replication and the production of infectious virions.
Biochemical and Physiological Effects
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. In addition, 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has several advantages for use in lab experiments, including its high potency and specificity for viral RNA polymerase. However, its relatively high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for the development of 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine and related compounds. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life. In addition, the development of combination therapies that include 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine and other antiviral agents may enhance its efficacy against viral infections. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine and its potential for the treatment of other viral infections.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with phenylacetic acid in the presence of a base, followed by the reaction of the resulting acid chloride with piperazine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been extensively studied for its antiviral properties, particularly against influenza and hepatitis C viruses. In vitro studies have shown that 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine inhibits the replication of these viruses by targeting the viral RNA polymerase, which is essential for viral replication. In addition, 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been shown to have activity against other RNA viruses, including respiratory syncytial virus and Ebola virus.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-10-6-9-17(20(18)27-2)21(25)23-13-11-22(12-14-23)19(24)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
Clé InChI |
ONJSZGIKYHGRRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)